
2-(4-Ethylcyclohexyl)-2-methylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethylcyclohexyl)-2-methylpropanal is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring with an ethyl group at the 4-position and a methylpropanal group at the 2-position. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylcyclohexyl)-2-methylpropanal can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process. The reaction conditions include moderate temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and reduce the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethylcyclohexyl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(4-Ethylcyclohexyl)-2-methylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethylcyclohexyl)-2-methylpropanal involves its interaction with specific molecular targets. The aldehyde group in the compound can form covalent bonds with nucleophilic sites in enzymes or other proteins, leading to changes in their activity. The cyclohexane ring provides structural stability and influences the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring.
4-Ethylcyclohexanol: A cyclohexane derivative with an ethyl group and a hydroxyl group.
2-Methylpropanal: An aldehyde with a branched structure.
Uniqueness
2-(4-Ethylcyclohexyl)-2-methylpropanal is unique due to its specific substitution pattern, which combines the properties of both cyclohexane and aldehyde functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.
Propiedades
Fórmula molecular |
C12H22O |
|---|---|
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
2-(4-ethylcyclohexyl)-2-methylpropanal |
InChI |
InChI=1S/C12H22O/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h9-11H,4-8H2,1-3H3 |
Clave InChI |
BAZUZJSUNSEODB-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)C(C)(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


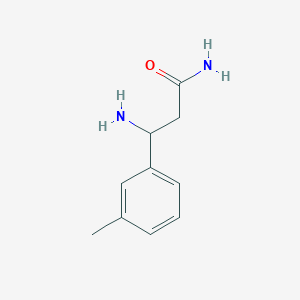
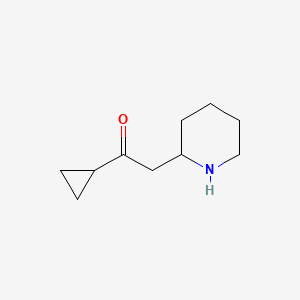
![4-[(azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13316500.png)
![1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane](/img/structure/B13316501.png)
![2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane](/img/structure/B13316502.png)
amine](/img/structure/B13316505.png)
![N-[(4-fluorophenyl)methyl]-1H-indazol-4-amine](/img/structure/B13316509.png)
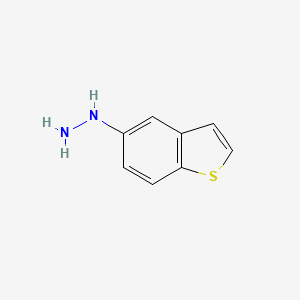
![(5aS,8aR,8bR)-2-(4-methylphenyl)sulfonyl-1,3,3a,4,5,5a,7,8,8a,8b-decahydropyrrolo[3,4-e]isoindol-6-one](/img/structure/B13316514.png)
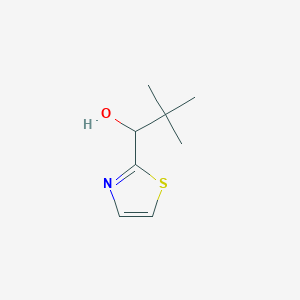
![1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13316521.png)
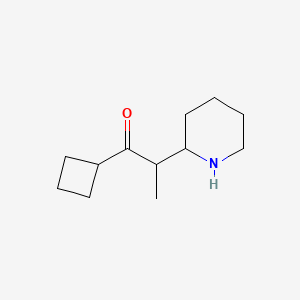
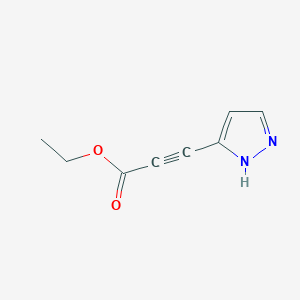
![1-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13316552.png)
